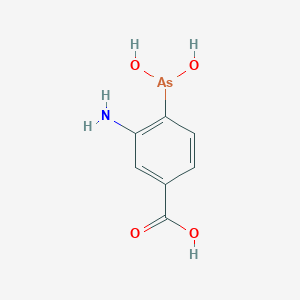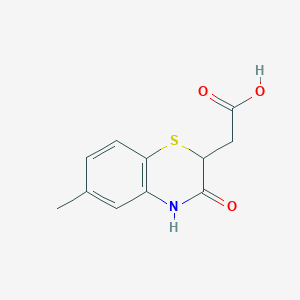
(6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a heterocyclic compound that contains a benzothiazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophenol with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has shown potential as a bioactive molecule with various biological activities. It is studied for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of (6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
Compared to similar compounds, (6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid stands out due to its unique benzothiazine ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential as a bioactive molecule further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
7190-18-3 |
|---|---|
Molekularformel |
C11H11NO3S |
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
2-(6-methyl-3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid |
InChI |
InChI=1S/C11H11NO3S/c1-6-2-3-8-7(4-6)12-11(15)9(16-8)5-10(13)14/h2-4,9H,5H2,1H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
PQVNHJDYSXVMDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(C(=O)N2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




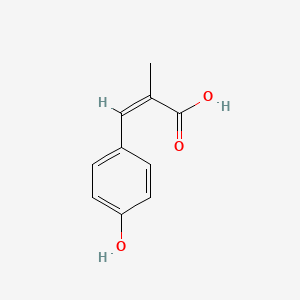

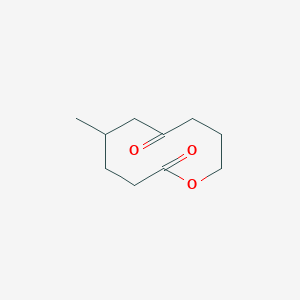
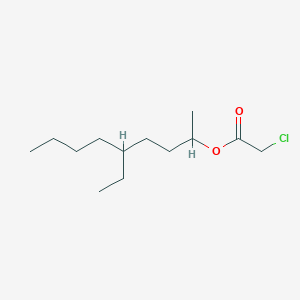
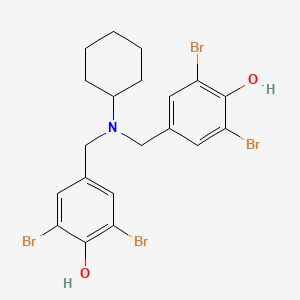
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)
![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
